molecular formula C36H20 B14474987 Tetrabenzo(a,e,klm,s)picene CAS No. 72382-90-2

Tetrabenzo(a,e,klm,s)picene

Cat. No.: B14474987
CAS No.: 72382-90-2
M. Wt: 452.5 g/mol
InChI Key: GJUKITWGXUBGCV-UHFFFAOYSA-N
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Description

Tetrabenzo(a,e,klm,s)picene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C36H20 and a molecular weight of 452.5440 g/mol . Its CAS Registry Number is 72382-90-2 . As an extended pi-conjugated system, this compound is of significant interest in fundamental and applied materials chemistry. Such large, planar PAHs are versatile platforms for exploring multistage redox processes and charge transport phenomena . Researchers value this compound for developing advanced organic materials, particularly in the fields of organic electronics and energy storage, where aromaticity guides the design of systems with tailored redox properties and stability . Potential research applications include its use as a model compound in spectroscopic studies, a building block for graphene nanoribbons, or a active component in organic semiconductors and optoelectronic devices. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, and is not intended for human consumption. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72382-90-2

Molecular Formula

C36H20

Molecular Weight

452.5 g/mol

IUPAC Name

nonacyclo[18.14.2.02,7.08,36.09,18.010,15.023,35.025,34.028,33]hexatriaconta-1(34),2,4,6,8,10,12,14,16,18,20(36),21,23(35),24,26,28,30,32-octadecaene

InChI

InChI=1S/C36H20/c1-3-9-27-21(7-1)13-15-23-19-25-17-18-26-20-24-16-14-22-8-2-4-10-28(22)32(24)36-30-12-6-5-11-29(30)35(31(23)27)33(25)34(26)36/h1-20H

InChI Key

GJUKITWGXUBGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=C4)C=C7C=CC8=CC=CC=C8C7=C6C9=CC=CC=C9C5=C32

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Tetrabenzo A,e,klm,s Picene

High-Resolution Spectroscopic Probes for Electronic Structure Elucidation

No specific UV-Vis absorption data for Tetrabenzo(a,e,klm,s)picene is available.

No specific photoluminescence data for this compound is available.

No specific infrared or Raman spectroscopic data for this compound is available.

Magnetic Resonance Techniques for Structural Assignment

No specific NMR data for this compound is available.

No specific ESR data for this compound is available.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

To date, no single-crystal X-ray diffraction data for this compound has been reported in the scientific literature.

This technique involves growing a small, perfect crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern allows for the creation of an electron density map, from which the exact position of each atom can be determined. Were this analysis performed on this compound, it would yield a wealth of structural information. The planarity of the aromatic system could be confirmed, and any deviations due to steric strain from the fused benzene (B151609) rings would be precisely measured.

Hypothetical Bond Length and Angle Data for this compound

Parameter Expected Value Range Significance
C-C Bond Lengths (Aromatic) 1.38 - 1.45 Å Variations would indicate differing degrees of bond order and electron delocalization across the fused ring system.
C-C-C Bond Angles ~120° Deviations from the ideal 120° for sp² hybridized carbons would reveal regions of intramolecular strain.

Powder X-ray Diffraction for Crystalline Packing and Polymorphism

No powder X-ray diffraction (PXRD) patterns for this compound are currently available in public databases or the scientific literature.

PXRD is used to analyze a microcrystalline powder of a substance. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic fingerprint of the crystalline solid. This is invaluable for identifying the compound, assessing its purity, and studying its crystal packing and potential polymorphism—the ability of a substance to exist in different crystalline forms. For a large, planar molecule like this compound, PXRD would reveal how the molecules stack together, which is crucial for understanding its solid-state electronic and material properties.

Photoelectron Spectroscopy for Ionization Potential and Electronic Configuration

There is no published photoelectron spectroscopy (PES) data for this compound. However, the NIST Chemistry WebBook does list a vertical ionization energy of 6.48 ± 0.02 eV for an isomer, Tetrabenzo[c,m,pqr,tuv]picene, which can offer a point of comparison. nist.gov

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suited for studying the valence molecular orbitals. The ionization potential—the minimum energy required to remove an electron—is a key piece of data obtained from PES. This value is fundamental to understanding the compound's reactivity and its potential as an electronic material.

Expected Data from Photoelectron Spectroscopy of this compound

Measurement Expected Information Relevance
First Ionization Potential Energy of the Highest Occupied Molecular Orbital (HOMO) Indicates the ease of oxidation and is critical for applications in organic electronics.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Specific mass spectrometry data for this compound has not been reported.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. For a novel compound like this compound, high-resolution mass spectrometry would be used to confirm its molecular formula by providing a highly accurate molecular weight. The theoretical exact mass of this compound (C₃₈H₂₀) can be calculated for comparison.

Furthermore, by inducing fragmentation of the molecular ion, the resulting pattern of fragment ions can provide valuable information about the molecule's structure and stability. For large, stable PAHs, fragmentation is often minimal under soft ionization techniques, with the molecular ion peak being the most dominant feature in the spectrum.

Calculated Mass Data for this compound (C₃₈H₂₀)

Parameter Calculated Value Significance
Molecular Formula C₃₈H₂₀
Average Molecular Weight 476.58 g/mol
Monoisotopic Mass 476.1565 u This is the value that would be sought in high-resolution mass spectrometry for molecular formula confirmation.

Theoretical and Computational Investigations of Tetrabenzo A,e,klm,s Picene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of complex molecules. For a system like Tetrabenzo(a,e,klm,s)picene, a multi-faceted approach employing various computational methods is necessary to build a comprehensive picture of both its ground and excited electronic states.

Density Functional Theory (DFT) stands as a primary workhorse for computational studies on large molecular systems due to its favorable balance of accuracy and computational cost. nomad-laboratory.de It is extensively used to determine the ground-state electronic structure, optimized geometry, and properties of PAHs. researchgate.net

In the application of DFT to this compound, the selection of an appropriate exchange-correlation functional and basis set is critical. Functionals such as the generalized gradient approximation (GGA) type (e.g., PBE) or hybrid functionals (e.g., B3LYP, PBE0) are commonly employed for such systems. aps.org These calculations yield fundamental properties including the total energy, the distribution of electron density, and the electrostatic potential.

A key output of DFT calculations is the characterization of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net For large PAHs, these orbitals are typically π-orbitals delocalized across the carbon framework.

Table 1: Illustrative Data from DFT Calculations on this compound

PropertyDescriptionTypical Computational Output
Optimized Geometry The lowest energy arrangement of atoms in 3D space.Cartesian coordinates for each atom.
Total Ground State Energy The total electronic energy of the molecule in its relaxed geometry.A value in Hartrees or eV.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A negative value in eV.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A negative value in eV.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A positive value in eV, indicating the energy for the lowest electronic excitation.
Electron Density Plot A 3D map showing the probability of finding an electron.A visual representation of the molecule's size and shape.

While DFT is powerful for ground-state properties, the characterization of electronically excited states often requires more sophisticated and computationally intensive ab initio methods. osti.gov Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is essential for accurately describing excited states. youtube.com

The application of these methods to a molecule as large as this compound is computationally demanding. However, they can provide highly accurate predictions of vertical excitation energies, oscillator strengths (which relate to the intensity of spectroscopic transitions), and the character of the excited states (e.g., identifying them as π → π* transitions). chemrxiv.org Time-Dependent DFT (TD-DFT) is a more computationally feasible alternative that is also widely used to predict electronic absorption spectra, though its accuracy can be system-dependent. chemrxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonding within a molecule based on the topology of its electron density, ρ(r). nih.govmdpi.com This analysis partitions the molecule into atomic basins and characterizes the bonds through the properties of critical points in the electron density. nih.gov

For this compound, a QTAIM analysis would be performed on the electron density obtained from DFT or other high-level calculations. The analysis focuses on the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms. nih.gov Key properties at these BCPs, such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), are used to classify the nature of the chemical bonds. researchgate.net In aromatic systems, the C-C bonds are expected to exhibit properties indicative of "shared-shell" interactions, characterized by a significant ρBCP and a negative ∇²ρBCP.

Computational Assessment of Aromaticity and Stability

Aromaticity is a central concept in the chemistry of PAHs, linked to their enhanced stability and unique properties. Computational methods are vital for quantifying the aromaticity of individual rings within a complex polycyclic structure.

The Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.iomdpi.com This method involves calculating the magnetic shielding at a specific point in space, typically the geometric center of a ring, through the use of a "ghost" atom (a probe with no nucleus or electrons). nih.gov

A negative NICS value is indicative of a diamagnetic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paramagnetic ring current, characteristic of anti-aromaticity. nih.govrsc.org For polycyclic systems, NICS values are calculated for each ring to map the local aromaticity throughout the molecule. Common variants include NICS(0), calculated at the ring center, and NICS(1), calculated 1 Å above the ring plane to minimize the influence of σ-electrons. nih.gov The zz-component, NICS(1)zz, which considers only the shielding tensor perpendicular to the ring, is often considered a more refined measure of the π-electron contribution to aromaticity. rsc.org

Table 2: Illustrative NICS Analysis for a Ring in this compound

IndexDescriptionExpected Value for Aromatic Ring
NICS(0) Magnetic shielding at the geometric center of the ring.Negative (ppm)
NICS(1) Magnetic shielding 1 Å above the ring plane.Negative (ppm)
NICS(1)zz Perpendicular component of shielding 1 Å above the ring plane.Large Negative (ppm)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based indicator that quantifies aromaticity based on the degree of bond length equalization within a ring. nih.govmdpi.com The HOMA index compares the experimental or computationally optimized bond lengths of a given ring to the optimal bond length of a fully aromatic system (e.g., benzene). d-nb.info

The HOMA value is calculated using a formula that sums the squared deviations of the individual bond lengths from an optimal value. mdpi.com The index is normalized so that a value of 1 represents a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity. nih.govd-nb.info For this compound, HOMA calculations for each of its constituent rings would provide a detailed picture of the geometric aromaticity across the entire π-system, complementing the insights from magnetic criteria like NICS. researchgate.netrsc.org

Anisotropy of the Induced Current Density (AICD) Mapping

The Anisotropy of the Induced Current Density (AICD) is a computational method used to visualize and quantify electron delocalization in molecules, which is a key characteristic of aromatic compounds. github.ionih.gov This technique maps the magnetically induced ring currents within a molecule when it is subjected to an external magnetic field perpendicular to the plane of the aromatic system.

Illustrative Data Table for AICD Analysis of a Hypothetical Large PAH:

Ring SystemCurrent DirectionIntegrated Current Strength (nA/T)Aromaticity
Outer PerimeterDiatropic-25.8Strongly Aromatic
Central CoreDiatropic-12.3Moderately Aromatic
Specific Benzene (B151609) Ring ADiatropic-15.1Aromatic
Specific Benzene Ring BDiatropic-14.5Aromatic

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from an AICD analysis.

Aromatic Stabilization Energy (ASE) Computations

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic, planar, and conjugated molecule possesses due to its aromaticity, compared to a hypothetical non-aromatic analogue. nih.gov Various computational methods can be used to calculate ASE, often involving isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the reaction equation. researchgate.net

Illustrative Data Table for ASE Computations of a Hypothetical Large PAH:

Computational MethodReaction TypeCalculated ASE (kcal/mol)
B3LYP/6-311+G(d,p)Isodesmic125.7
M06-2X/cc-pVTZHomodesmotic130.2
G4Isodesmic128.5

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from ASE computations.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, including their UV-Vis absorption and photoluminescence (PL) spectra. researchgate.netresearchgate.net

Simulation of UV-Vis and PL Spectra

Theoretical simulations of the UV-Vis and photoluminescence spectra of this compound would provide valuable information about its electronic transitions. mdpi.com The calculated absorption spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which are related to the energies of the electronic transitions from the ground state to various excited states. acs.org Similarly, simulating the PL spectrum would predict the emission wavelengths, providing insights into the energy of the lowest excited singlet state and the molecule's potential as a fluorophore. These computational predictions are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. acs.org

Illustrative Data Table for Simulated Spectroscopic Properties of a Hypothetical Large PAH:

SpectrumCalculated λmax (nm)Oscillator StrengthMajor Electronic Transition
UV-Vis3500.85HOMO -> LUMO
UV-Vis2951.20HOMO-1 -> LUMO
UV-Vis2540.95HOMO -> LUMO+1
PL420-LUMO -> HOMO

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from spectroscopic simulations.

Computational NMR Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.govresearchgate.netgithub.io

For this compound, predicting the ¹H and ¹³C NMR spectra would be invaluable for its structural characterization. The calculated chemical shifts for each unique proton and carbon atom in the molecule would aid in the assignment of experimental NMR spectra. Discrepancies between predicted and experimental shifts can often highlight subtle structural features or conformational effects. For large PAHs, these calculations can be particularly helpful in resolving complex and overlapping spectral regions.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts of a Hypothetical Large PAH:

Proton PositionCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
H18.528.450.07
H27.897.820.07
H39.159.080.07
H48.218.150.06

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational NMR predictions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For large and potentially non-planar molecules, MD simulations can provide insights into their conformational flexibility and preferred geometries.

While this compound is expected to be largely planar, MD simulations could explore subtle out-of-plane distortions and vibrational modes. More importantly, MD simulations are a powerful tool for studying intermolecular interactions. Simulations of this compound in the solid state or in solution could reveal information about its packing behavior, solvation, and the nature of non-covalent interactions, such as π-π stacking, with other molecules. researchgate.net This is crucial for understanding its material properties and behavior in different environments.

Theoretical Studies of Reaction Mechanisms and Energetics in this compound Synthesis

Computational chemistry can be used to investigate the reaction mechanisms and energetics of chemical syntheses. fiu.edunih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step.

Theoretical studies on the synthesis of this compound could elucidate the most favorable reaction pathways and reaction conditions. For example, if the synthesis involves a cyclodehydrogenation step, calculations could determine the energetics of this process and identify potential side reactions. researchgate.net Such studies can provide valuable guidance for optimizing synthetic routes to this and other complex PAHs. sci-hub.box

Investigation of Electronic and Photonic Phenomena in Tetrabenzo A,e,klm,s Picene Systems

Electrochemical Behavior and Redox Properties of Tetrabenzo(a,e,klm,s)piceneData on the electrochemical behavior, including oxidation and reduction potentials, for Tetrabenzo(a,e,klm,s)picene are not available in the reviewed sources.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific research or data could be found for the chemical compound "this compound." Consequently, it is not possible to generate the requested article on its applications in advanced materials science and technology.

The search for information regarding the use of this compound in the specified fields has yielded no results. This includes:

Organic Electronic and Optoelectronic Devices: No literature was found that discusses the application of this compound as an active layer component in Organic Light-Emitting Diodes (OLEDs), a photoactive material in Organic Photovoltaics (OPVs), or as a channel material in Organic Field-Effect Transistors (OFETs).

Supramolecular Chemistry and Self-Assembly: There is no available research on the use of this compound in the design and fabrication of ordered nanostructures, nor in the context of host-guest chemistry and molecular recognition.

The absence of any scientific documentation suggests that this compound is either a novel compound that has not yet been synthesized or characterized, or it is a compound that has not been investigated for the applications outlined in the request. Therefore, the detailed research findings and data tables requested cannot be provided.

Applications of Tetrabenzo A,e,klm,s Picene in Advanced Materials Science and Technology

Development of Functional Carbon-Based Materials

Integration into Advanced Composite Materials

No research data or studies were found that describe the integration of Tetrabenzo(a,e,klm,s)picene into advanced composite materials. Information regarding its compatibility with polymer matrices, its effect on the mechanical or thermal properties of composites, or its use as a reinforcing agent is not present in the available literature.

Gas Sensing and Adsorption Phenomena

No studies or data were identified concerning the application of this compound in gas sensing or for adsorption purposes. There is no information regarding its sensitivity or selectivity towards different gases, nor any data on its adsorption capacity or kinetics.

Future Research Directions and Emerging Paradigms for Tetrabenzo A,e,klm,s Picene

Exploration of Novel Synthetic Routes Towards Functionalized and Expanded Tetrabenzo(a,e,klm,s)picene Derivatives

Future research will likely focus on developing innovative synthetic methodologies to produce functionalized and expanded derivatives of tetrabenzo[a,e,klm,s]picene. These efforts are aimed at tuning the molecule's electronic and optical properties for specific applications. Traditional synthetic approaches often involve multi-step processes with limitations in yield and scalability. Therefore, the development of more efficient and versatile synthetic routes is a key area of investigation.

One promising direction is the use of modern cross-coupling reactions to introduce a variety of functional groups onto the tetrabenzo[a,e,klm,s]picene core. This could involve techniques like the Vilsmeier-Haack reaction for formylation or the use of reagents like N-Bromosuccinimide for halogenation, which can then serve as handles for further functionalization. dokumen.pub Another avenue of exploration is the "bottom-up" synthesis from smaller polycyclic aromatic hydrocarbon (PAH) building blocks. frontiersin.org This approach, which can be initiated by electron or laser irradiation, involves the condensation of reactive radical species to form larger aromatic structures. frontiersin.org

The synthesis of "expanded" tetrabenzo[a,e,klm,s]picene analogues, where additional aromatic rings are fused to the core structure, is another critical research area. These larger, graphene-like molecules are expected to exhibit unique electronic properties. acs.org Strategies for creating these expanded structures could be analogous to traditional methods like the Haworth synthesis, which involves Friedel-Crafts acylation followed by electrophilic cyclization. dokumen.pub

The table below summarizes potential synthetic strategies and the types of derivatives that could be targeted.

Synthetic Strategy Target Derivatives Potential Benefits
Modern Cross-Coupling ReactionsHalogenated, formylated, and other functionalized derivativesEnhanced solubility, tailored electronic properties, and handles for further reactions
"Bottom-Up" Assembly from smaller PAHsLarger, expanded tetrabenzo[a,e,klm,s]picene analoguesAccess to novel graphene-like structures with unique properties
Modified Haworth SynthesisExpanded tetrabenzo[a,e,klm,s]picene systemsControlled growth of the polycyclic aromatic system

Advanced Characterization of Single Molecules and Ultrathin Films of this compound

A deeper understanding of the intrinsic properties of tetrabenzo[a,e,klm,s]picene necessitates characterization at the single-molecule and ultrathin-film levels. These studies can reveal behaviors that are obscured in bulk materials. researching.cn

Single-Molecule Characterization: Techniques like scanning tunneling microscopy (STM) can be employed to visualize individual tetrabenzo[a,e,klm,s]picene molecules on a surface. osti.gov This allows for the direct determination of molecular orientation and arrangement. osti.gov Furthermore, single-molecule spectroscopy techniques, such as single-molecule photoluminescence and Raman scattering, can provide insights into the molecule's electronic transitions and vibrational modes without the confounding effects of ensemble averaging. researching.cn Overcoming challenges like weak fluorescence and fluorescence quenching will be crucial for successful single-molecule optical studies. researching.cn

Ultrathin Film Characterization: The properties of thin films are highly dependent on molecular packing and orientation. osti.gov Techniques like low-energy electron diffraction (LEED) can be used to study the long-range order in ultrathin films of tetrabenzo[a,e,klm,s]picene. osti.gov Studies on similar molecules like picene (B1221364) have shown that molecules may lie parallel to the substrate at sub-monolayer coverages and adopt different orientations at full monolayer coverage. osti.gov Understanding how deposition conditions, such as substrate temperature, affect film morphology is a key research objective. osti.gov The electronic properties of these films, which are critical for device applications, can be probed using techniques like ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS).

Characterization Technique Information Gained at Single-Molecule Level Information Gained at Ultrathin-Film Level
Scanning Tunneling Microscopy (STM)Molecular orientation, shape, and intermolecular interactions. osti.govSurface morphology and molecular packing. osti.gov
Single-Molecule SpectroscopyIntrinsic electronic and vibrational properties. researching.cnN/A
Low-Energy Electron Diffraction (LEED)N/ALong-range crystalline order of the film. osti.gov
Photoelectron Spectroscopy (UPS, XPS)N/AElectronic band structure and work function.

Development of Multi-Scale Computational Models for Predictive Material Design

Computational modeling is an indispensable tool for understanding and predicting the properties of materials like tetrabenzo[a,e,klm,s]picene. mit.edumit.edu Future research will focus on developing multi-scale models that can bridge the gap from the quantum mechanical behavior of a single molecule to the macroscopic properties of a device. nih.gov

At the most fundamental level, quantum chemistry methods like Density Functional Theory (DFT) and high-level ab initio calculations can be used to predict the electronic structure, optical absorption spectra, and reactivity of tetrabenzo[a,e,klm,s]picene and its derivatives. researchgate.netscribd.com These calculations are crucial for understanding the intrinsic properties of the molecule. researchgate.net

For larger systems, such as molecular aggregates or thin films, classical molecular dynamics (MD) simulations can be employed to study molecular packing and morphology. youtube.com These simulations can provide insights into how intermolecular interactions influence the bulk properties of the material. nih.gov

The ultimate goal is to create a seamless connection between these different modeling scales. nih.gov For example, parameters derived from quantum chemistry calculations can be used to develop accurate force fields for MD simulations. youtube.com In turn, the morphologies predicted by MD can be used as input for quantum mechanical calculations of charge transport in thin films. This multi-scale approach will enable the predictive design of new tetrabenzo[a,e,klm,s]picene-based materials with optimized properties for specific applications. mit.edumit.edu

Modeling Scale Computational Methods Predicted Properties
MolecularQuantum Chemistry (DFT, ab initio)Electronic structure, optical properties, reactivity. researchgate.netscribd.com
NanoscaleMolecular Dynamics (MD)Molecular packing, thin-film morphology. youtube.com
Mesoscale/DeviceKinetic Monte Carlo, Continuum ModelsCharge transport, device performance.

Investigations into Quantum Coherence and Entanglement in this compound Systems

Recent studies have highlighted the potential importance of quantum phenomena, such as coherence and entanglement, in the function of molecular systems. nih.govcapes.gov.br For large polycyclic aromatic hydrocarbons like tetrabenzo[a,e,klm,s]picene, these quantum effects could play a significant role in their electronic and photophysical properties. acs.orgresearchgate.net

Quantum Coherence: Long-lived electronic coherence has been observed in photosynthetic systems, suggesting it may enhance the efficiency of energy transfer. nih.gov Future research could investigate whether similar coherent effects exist in tetrabenzo[a,e,klm,s]picene systems, particularly in molecular aggregates or thin films. nih.gov Time-resolved spectroscopic techniques, such as two-dimensional electronic spectroscopy, can be used to probe these coherent dynamics. capes.gov.br Understanding and controlling quantum coherence could open up new avenues for applications in light-harvesting and quantum information processing. aps.orgresearchgate.net

Quantum Entanglement: Theoretical studies on nanographenes have shown that orbital entanglement increases with molecular size, particularly in systems with zigzag edges. acs.orgresearchgate.net As a large PAH, tetrabenzo[a,e,klm,s]picene is a candidate for exhibiting significant electronic correlation and polyradical character. acs.orgresearchgate.net Computational methods like projected Hartree-Fock theory can be used to quantify the degree of entanglement. acs.org Experimental verification of these predictions would be a major step forward.

Quantum Phenomenon Potential Significance Investigative Techniques
Quantum CoherenceEnhanced energy transfer efficiency. nih.govTime-resolved spectroscopy (e.g., 2D electronic spectroscopy). capes.gov.br
Quantum EntanglementNovel electronic and magnetic properties. acs.orgAdvanced computational methods (e.g., projected Hartree-Fock). acs.org

Synergistic Integration of this compound with Hybrid Organic-Inorganic Frameworks

Integrating tetrabenzo[a,e,klm,s]picene into hybrid organic-inorganic frameworks, such as metal-organic frameworks (MOFs) and perovskites, represents a promising direction for creating novel functional materials. This synergistic approach can combine the desirable properties of the organic molecule with the structural versatility and functionality of the inorganic component.

Tetrabenzo[a,e,klm,s]picene in MOFs: By designing tetrabenzo[a,e,klm,s]picene derivatives with appropriate linker groups, it should be possible to incorporate them as building blocks in MOF structures. The resulting frameworks could exhibit interesting properties, such as high porosity for gas storage and separation, or ordered arrangements of the chromophore for enhanced light-harvesting or sensing applications.

Tetrabenzo[a,e,klm,s]picene in Hybrid Perovskites: Hybrid perovskites have emerged as highly efficient materials for solar cells. Incorporating a layer of tetrabenzo[a,e,klm,s]picene or its derivatives at the interface between the perovskite and the charge-transporting layer could improve device performance and stability. The PAH could act as a passivating agent, reducing defects at the perovskite surface, or as an energy-transfer mediator, improving light absorption.

The table below outlines potential applications of these hybrid materials.

Hybrid Framework Potential Role of this compound Potential Applications
Metal-Organic Frameworks (MOFs)Structural building block (chromophore)Gas storage/separation, sensing, catalysis
Hybrid PerovskitesInterfacial layer, passivating agent, energy-transfer mediatorSolar cells, light-emitting diodes

Q & A

Q. What established synthetic routes are available for Tetrabenzo(a,e,klm,s)picene, and what are their mechanistic underpinnings?

Methodological Answer: The most efficient method involves oxidative tandem spirocyclization with 1,2-aryl migration , using dichlorodicyanoquinone (DDQ) as an oxidant. Key steps include:

  • Formation of a spiro-intermediate via intramolecular cyclization.
  • Subsequent aryl migration to extend the π-conjugated system. This approach achieves yields up to 85% under optimized conditions (120°C, anhydrous toluene) and is scalable for gram-scale synthesis . Comparative studies show that electron-donating substituents on precursor molecules enhance reaction efficiency by stabilizing transition states during spirocyclization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve regiochemical ambiguities, particularly in distinguishing peri-condensed vs. ortho-condensed aromatic systems.
  • Single-Crystal X-Ray Diffraction : Essential for confirming the planar geometry and fused-ring arrangement. Lattice parameters (e.g., interplanar spacing ~3.4 Å) correlate with π-π stacking behavior.
  • FTIR and Raman Spectroscopy : Identify vibrational modes unique to extended polycyclic systems, such as C–C stretching (1600–1450 cm1^{-1}) and out-of-plane bending (800–600 cm1^{-1}) .

Q. What are the key electronic and thermal properties of this compound relevant to materials science?

Methodological Answer:

  • Electronic Properties : The compound exhibits a narrow HOMO-LUMO gap (~1.8 eV) via cyclic voltammetry, making it suitable for organic semiconductors. Substituents like nitro or amino groups modulate this gap by ±0.3 eV.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 420°C, with differential scanning calorimetry (DSC) revealing a glass transition temperature (TgT_g) near 180°C. These properties are critical for applications in high-temperature optoelectronic devices .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer: Reproducibility issues often arise from:

  • Oxidant Purity : DDQ must be rigorously purified (e.g., recrystallization from hot acetonitrile) to avoid side reactions.
  • Solvent Anhydrous Conditions : Trace moisture (>50 ppm) in toluene can hydrolyze intermediates. Use molecular sieves (3Å) and Schlenk-line techniques.
  • Catalyst Degradation : Monitor Pd-based catalysts (if used) via ICP-MS to detect metal leaching. Optimize catalyst loading (1–2 mol%) to balance yield and cost .

Q. What strategies resolve contradictions in reported solubility and aggregation behavior of this compound?

Methodological Answer: Discrepancies arise from:

  • Solvent Polarity : Solubility in chlorobenzene (0.5 mg/mL) vs. hexane (<0.01 mg/mL) reflects dipole-induced dipole interactions. Use Hansen solubility parameters to predict solvent compatibility.
  • Aggregation Studies : Dynamic light scattering (DLS) and UV-Vis dilution experiments differentiate monomeric vs. aggregated states. For example, a redshift in absorption spectra at >104^{-4} M indicates J-aggregation .

Q. How do computational methods enhance the design of this compound-based materials?

Methodological Answer:

  • DFT Calculations : Predict charge transport properties (e.g., reorganization energy λ ≈ 0.3 eV) and band structure. Compare with experimental hole/electron mobility from space-charge-limited current (SCLC) measurements.
  • Molecular Dynamics (MD) : Simulate thin-film morphology to optimize annealing temperatures (e.g., 150°C for uniform crystalline domains). Cross-validate with grazing-incidence X-ray scattering (GIWAXS) data .

Q. What are the limitations of current catalytic systems for functionalizing this compound, and how can they be improved?

Methodological Answer:

  • Challenges : Traditional cross-coupling (e.g., Suzuki-Miyaura) suffers from steric hindrance at bay positions.
  • Solutions : Use bulky ligands (e.g., SPhos) to stabilize Pd catalysts and enable C–H activation. Alternatively, photoredox catalysis under blue LED irradiation achieves regioselective trifluoromethylation with >70% yield .

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